

# Protocols for Determining the Biodegradability of Diisononyl Adipate (DINA)

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## Compound of Interest

Compound Name: *Diisononyl adipate*

Cat. No.: *B167168*

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in assessing the biodegradability of **diisononyl adipate** (DINA), a primary non-phthalate plasticizer. The following sections outline the established testing protocols, present available data on DINA's biodegradability, and describe the likely microbial degradation pathway.

## Introduction

**Diisononyl adipate** (DINA) is widely used as a plasticizer in various applications, including food contact materials and toys. Its environmental fate, particularly its biodegradability, is of significant interest for environmental risk assessment. DINA is recognized as a substance that is readily biodegradable, meaning it is expected to be substantially degraded by microorganisms in aquatic environments. The standard protocols for assessing ready biodegradability are outlined in the Organization for Economic Co-operation and Development (OECD) Guideline 301.

## Quantitative Data on the Biodegradability of Adipate Esters

While specific quantitative data from a complete OECD 301 study on **diisononyl adipate** is not readily available in the public domain, a Safety Data Sheet for DINA explicitly states that "The

substance is readily biodegradable"[1]. This conclusion is supported by studies on structurally similar adipic acid diesters, which have demonstrated rapid and essentially complete biodegradation[2]. For context, data on other adipate esters are summarized below.

Test Substance	Biodegradation (%)	Duration (days)	Test Method	Finding
Di-n-hexyl adipate	> 67-99+	1	Acclimated, activated sludge systems	Rapid primary biodegradation[2]
Di(2-ethylhexyl) adipate	> 67-99+	1	Acclimated, activated sludge systems	Rapid primary biodegradation[2]
Di(heptyl, nonyl) adipate	> 67-99+	1	Acclimated, activated sludge systems	Rapid primary biodegradation[2]
Three adipic acid diesters	> 75	35	CO2 evolution procedures	Essentially complete biodegradation[2]
1,3-Butylene glycol adipic acid polyester	> 75	35	CO2 evolution procedures	Essentially complete biodegradation[2]

## Experimental Protocols for Assessing Ready Biodegradability

The OECD 301 guideline encompasses six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium[3][4][5][6]. The most commonly employed methods are the Manometric Respirometry Test (OECD 301F), the CO2 Evolution Test (OECD 301B), and the Dissolved Organic Carbon (DOC) Die-Away Test (OECD 301A).

### OECD 301F: Manometric Respirometry Test

This method determines the rate of biodegradation by measuring the oxygen consumed by a microbial population in a closed respirometer.

Materials:

- **Diisononyl adipate** (test substance)
- Mineral medium (as specified in OECD 301)
- Activated sludge from a domestic wastewater treatment plant (inoculum)
- Reference substance (e.g., sodium benzoate or aniline)
- Toxicity control (test substance + reference substance)
- Inoculum blank (mineral medium + inoculum)
- Manometric respirometer

Procedure:

- Prepare a solution or suspension of DINA in the mineral medium.
- Inoculate the medium with a small volume of activated sludge. The final concentration of microorganisms should be low.
- Place the test mixture in the respirometer flasks.
- Run parallel controls: a reference substance to check the viability of the inoculum, a toxicity control to assess any inhibitory effects of the test substance, and an inoculum blank to measure endogenous respiration.
- Incubate the flasks in the dark or diffuse light at a constant temperature (typically 20-25°C) for 28 days.
- Continuously measure the oxygen uptake in each flask.

- The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of DINA.
- Pass Level:  $\geq 60\%$  of ThOD within a 10-day window during the 28-day test period.

## OECD 301B: CO<sub>2</sub> Evolution Test

This method quantifies the carbon dioxide evolved from the ultimate aerobic biodegradation of the test substance.

Materials:

- **Diisononyl adipate** (test substance)
- Mineral medium
- Activated sludge
- Reference substance
- Toxicity control
- Inoculum blank
- CO<sub>2</sub>-free air supply
- CO<sub>2</sub>-absorbing solution (e.g., barium hydroxide or sodium hydroxide)

Procedure:

- Prepare the test solution of DINA in the mineral medium and inoculate with activated sludge.
- Set up parallel controls as described in OECD 301F.
- Aerate the test and control flasks with CO<sub>2</sub>-free air.
- Trap the evolved CO<sub>2</sub> in a series of absorption bottles containing a known amount of a suitable absorbent.

- Incubate for 28 days under controlled temperature and in the dark.
- Quantify the trapped CO<sub>2</sub> at regular intervals by titration of the remaining absorbent or by using an inorganic carbon analyzer.
- The percentage of biodegradation is calculated from the amount of CO<sub>2</sub> produced relative to the theoretical amount (ThCO<sub>2</sub>) based on the carbon content of DINA.
- Pass Level:  $\geq 60\%$  of ThCO<sub>2</sub> within a 10-day window during the 28-day test period.

## OECD 301A: DOC Die-Away Test

This method follows the removal of Dissolved Organic Carbon (DOC) from the test solution over time.

Materials:

- **Diisononyl adipate** (test substance, must be sufficiently water-soluble)
- Mineral medium
- Activated sludge
- Reference substance
- Toxicity control
- Inoculum blank
- DOC analyzer

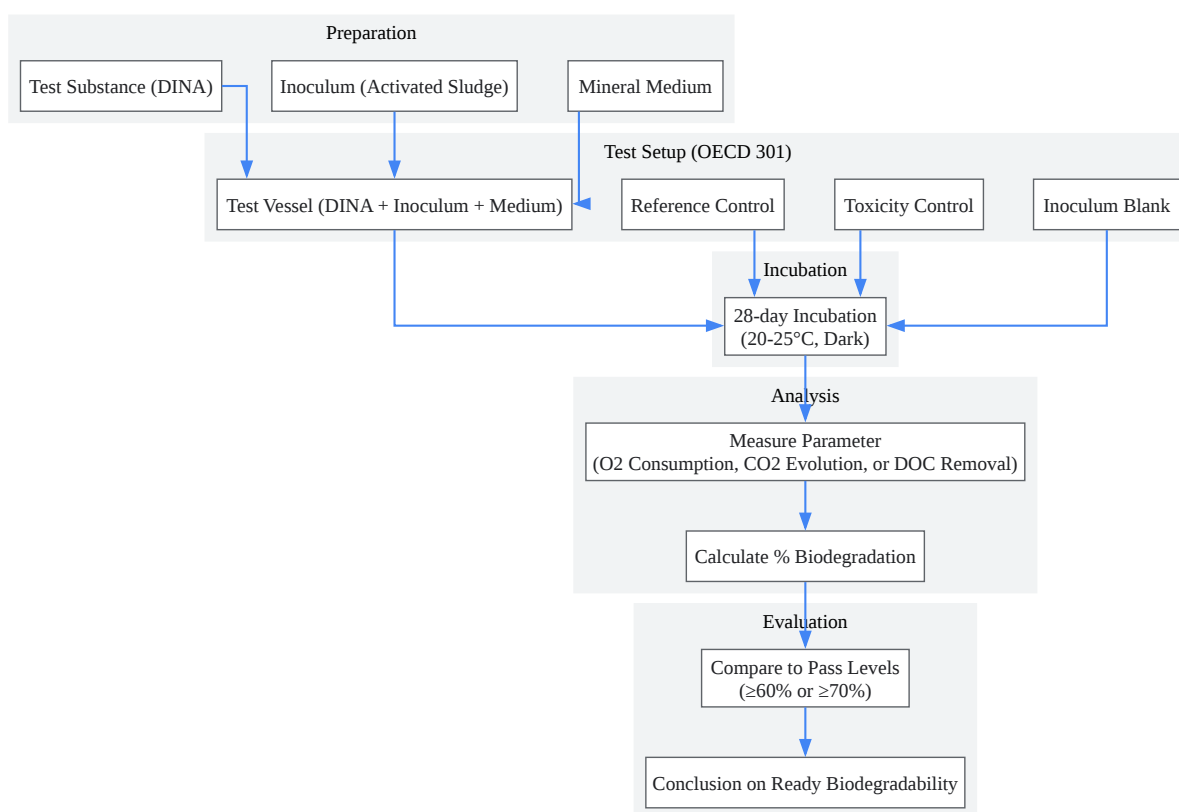
Procedure:

- Prepare a solution of DINA in the mineral medium with a known initial DOC concentration.
- Inoculate with activated sludge.
- Set up parallel controls as previously described.

- Incubate the flasks for 28 days with shaking under controlled temperature and in the dark.
- At regular intervals, take aliquots from each flask, filter or centrifuge to remove microbial cells, and measure the DOC concentration.
- The percentage of biodegradation is calculated from the reduction in DOC concentration over time, corrected for the blank.
- Pass Level:  $\geq 70\%$  DOC removal within a 10-day window during the 28-day test period.

## Experimental Workflow

The general workflow for assessing the biodegradability of **diisononyl adipate** is illustrated in the following diagram.



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Caption: Workflow for assessing the ready biodegradability of DINA.

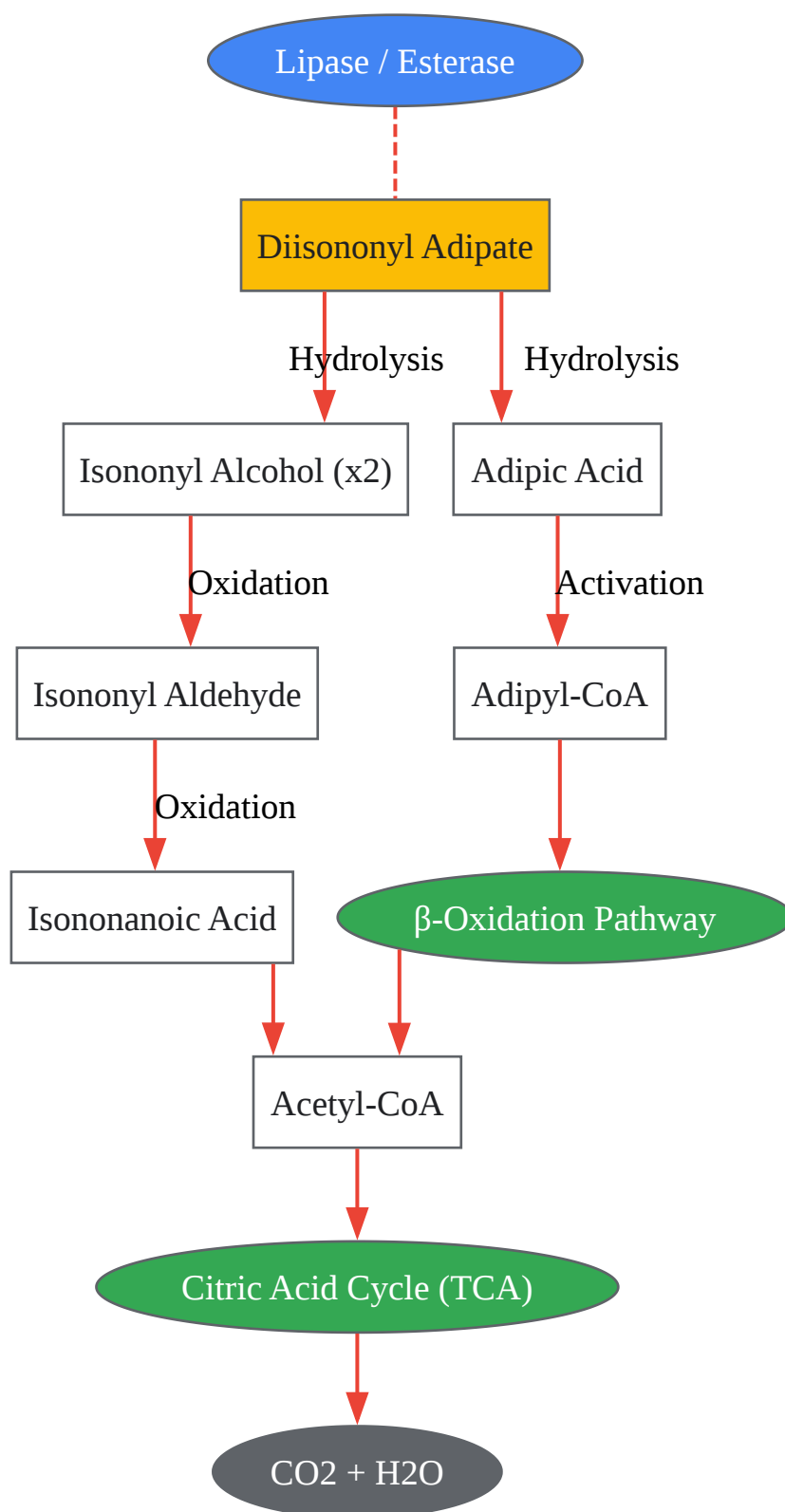
# Microbial Degradation Pathway of Diisononyl Adipate

The microbial degradation of **diisononyl adipate** is expected to proceed through a multi-step pathway, initiated by the enzymatic hydrolysis of the ester bonds.

- **Ester Hydrolysis:** The degradation is initiated by the action of microbial lipases or esterases, which hydrolyze the two ester linkages in the DINA molecule. This step releases two molecules of isononyl alcohol and one molecule of adipic acid. The enzymatic synthesis of DINA using lipase from *Thermomyces lanuginosus* has been demonstrated, which supports the feasibility of the reverse hydrolytic reaction in a biological system.
- **Degradation of Isononyl Alcohol:** Isononyl alcohol, a branched-chain alcohol, is itself readily biodegradable. Its degradation pathway likely involves oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.
- **Degradation of Adipic Acid:** Adipic acid is a dicarboxylic acid that is degraded via the  $\beta$ -oxidation pathway. This process involves the activation of adipic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle, ultimately yielding acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO<sub>2</sub> and H<sub>2</sub>O.

The proposed signaling pathway for the microbial degradation of **diisononyl adipate** is depicted below.





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